molecular formula C5H4ClN3O3S B1605318 2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide CAS No. 50772-59-3

2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide

Cat. No.: B1605318
CAS No.: 50772-59-3
M. Wt: 221.62 g/mol
InChI Key: GCGAZNDDCWOASE-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-nitro-thiazol-2-yl)-acetamide is a thiazole-based acetamide derivative characterized by a nitro (-NO₂) group at the 5-position of the thiazole ring and a chloroacetamide moiety at the 2-position. It is synthesized via nucleophilic substitution between 5-nitrothiazol-2-amine and 2-chloroacetyl chloride in dichloromethane, using triethylamine as a base, yielding light yellow crystals with an 81% efficiency . This compound serves as a key intermediate in antitrypanosomal drug development due to the bioactivity of 5-nitrothiazole derivatives, which exhibit potent activity against protozoan parasites like Trypanosoma brucei .

Properties

IUPAC Name

2-chloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O3S/c6-1-3(10)8-5-7-2-4(13-5)9(11)12/h2H,1H2,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGAZNDDCWOASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)NC(=O)CCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302175
Record name 2-chloro-n-(5-nitro-thiazol-2-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50772-59-3
Record name NSC149458
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-n-(5-nitro-thiazol-2-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Typical Reaction Conditions

  • Reagents: 5-nitro-thiazol-2-amine, 2-chloroacetyl chloride
  • Solvent: Ethanol or other suitable polar solvents
  • Catalysts/Additives: Triethylamine or triethylacetic acid as acid scavengers or catalysts
  • Temperature: Reflux or water bath heating (approximately 60–80 °C)
  • Reaction Time: 2–3 hours
  • Workup: Cooling, precipitation in ice-cold water, filtration, and purification by recrystallization

This method aligns with the synthesis of related 2-chloroacetamide derivatives reported by Sharma et al., where chloroacetyl chloride and triethylacetic acid were added to ethanol, stirred on a water bath, followed by dropwise addition of the thiazol-2-amine derivative and refluxing for several hours to yield the chloroacetamide product.

Stepwise Preparation Method

Step 1: Preparation of 5-nitro-thiazol-2-amine

The precursor 5-nitro-thiazol-2-amine can be synthesized by nitration of thiazol-2-amine or by condensation reactions involving appropriate thiourea and α-haloketones, though specific methods vary depending on the starting materials and desired purity.

Step 2: Acylation with 2-Chloroacetyl Chloride

Parameter Details
Reactants 5-nitro-thiazol-2-amine (0.05 mol), 2-chloroacetyl chloride (0.05 mol)
Solvent Ethanol (30 mL)
Catalyst/Additive Few drops of triethylacetic acid or triethylamine
Reaction conditions Stirring on water bath for 10 min, then reflux for 2–3 h
Isolation Cooling, precipitation in ice-cold water, filtration
Purification Recrystallization from ethanol or suitable solvent
Yield Typically good yields (exact yields depend on scale and purity)

This procedure is consistent with the synthesis of structurally similar chloroacetamide derivatives such as N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide, where the amine is added dropwise to the chloroacetyl chloride solution under reflux conditions.

Research Findings and Data Summary

While direct reports on this compound are limited, extensive research on related chloroacetamide derivatives and benzothiazole-based compounds provides insight into preparation methods and biological relevance.

Compound Class Preparation Highlights Reference
2-Chloroacetamide derivatives Reaction of 2-chloroacetyl chloride with substituted thiazol-2-amines in ethanol with triethylacetic acid; reflux 2–3 h
Benzothiazole derivatives (general) Knoevenagel condensation, nucleophilic substitution, multi-step synthesis involving acylation with chloroacetyl chloride
2-Chloro-N-arylacetamides Stirring arylamine with 2-chloroacetyl chloride under basic conditions, followed by further functionalization

Detailed Example: Synthesis of a Related Compound

From Salem et al., a general procedure for synthesizing 2-chloro-N-arylacetamides involves:

  • Mixing 2-chloroacetyl chloride with arylamine in ethanol under basic conditions (e.g., triethylamine)
  • Refluxing the mixture for 3 hours
  • Cooling and isolating the solid product by filtration and recrystallization

This approach can be adapted for 5-nitro-thiazol-2-amine to yield this compound with high purity.

Summary Table of Preparation Method

Step Reagent/Condition Purpose/Outcome
1 5-nitro-thiazol-2-amine Starting amine substrate
2 2-chloroacetyl chloride Acylating agent
3 Ethanol solvent Reaction medium
4 Triethylacetic acid or triethylamine Acid scavenger/base catalyst
5 Stirring on water bath (10 min) Initial mixing and activation
6 Dropwise addition of amine Controlled reaction to avoid side reactions
7 Reflux for 2–3 hours Completion of acylation reaction
8 Cooling and precipitation in ice water Isolation of product
9 Filtration and recrystallization Purification of final compound

Notes on Purification and Characterization

  • The product is typically a crystalline solid, isolated by filtration.
  • Recrystallization solvents include ethanol or ethanol/DMF mixtures.
  • Characterization includes IR spectroscopy (amide carbonyl stretch near 1670 cm⁻¹), NMR (amide NH and methylene protons), and mass spectrometry confirming molecular weight.
  • Purity is essential for biological testing, often confirmed by melting point and chromatographic methods.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon or platinum oxide, and reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazole derivatives.

    Reduction: Formation of 2-Chloro-n-(5-amino-thiazol-2-yl)-acetamide.

    Hydrolysis: Formation of 2-Chloro-thiazole-5-carboxylic acid and acetamide.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-(5-nitro-thiazol-2-yl)-acetamide serves as a crucial building block for synthesizing various bioactive molecules. Its derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. The compound's structure allows for modifications that enhance its biological activity. For instance, studies indicate that it possesses significant inhibitory effects against various bacterial strains and may modulate immune responses in inflammatory conditions.

Biological Studies

This compound is instrumental in exploring the mechanisms of action of thiazole derivatives. Researchers utilize it to study interactions with biological targets, particularly proteins involved in bacterial resistance mechanisms. Preliminary findings suggest that this compound can disrupt essential processes in pathogenic bacteria, making it a candidate for further pharmacological exploration .

Chemical Synthesis

As an intermediate in chemical synthesis, this compound is utilized to produce more complex thiazole-based compounds. Its reactivity allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles, leading to the formation of diverse derivatives. This versatility is advantageous in developing new compounds with tailored properties.

Industrial Applications

Beyond academic research, this compound finds applications in the development of agrochemicals and dyes. Its structural characteristics make it suitable for formulating products that require specific chemical properties or biological activities.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
5-Nitrothiazole Nitro group on thiazolePrimarily studied for antibacterial properties; lacks chlorine
Thiazole-4-carboxylic acid Carboxylic acid instead of acetamideExhibits different anti-inflammatory activities
2-Amino-N-(5-nitro-thiazol-2-yl)acetamide Amino group instead of chlorineMore reactive; utilized in different synthetic pathways

This table highlights how the presence of specific functional groups affects the biological activity and applications of these compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in biological macromolecules, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with enzyme active sites, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Heterocyclic Cores

The compound’s structural analogs differ primarily in the heterocyclic ring system and substituents. Key comparisons include:

Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name Heterocycle Substituents Key Applications
2-Chloro-N-(5-nitro-thiazol-2-yl)-acetamide Thiazole 5-NO₂ Antitrypanosomal research
2-Chloro-N-(5-phenyl-thiadiazol-2-yl)-acetamide 1,3,4-Thiadiazole 5-Ph Anticancer screening (e.g., Caco-2 cells)
2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide Thiazole 5-CH₃ Intermediate for thiazolinones
2-Chloro-N-(benzothiazol-2-yl)-acetamide Benzothiazole Fused benzene-thiazole Aromatase enzyme inhibition studies
2-Chloro-N-(4-chlorophenyl)acetamide Phenyl 4-Cl Pyridine-based ligand synthesis

Key Observations :

  • Electron Effects : The 5-nitro group in the target compound is strongly electron-withdrawing, enhancing electrophilicity and reactivity compared to methyl or phenyl substituents .

Key Observations :

  • Triethylamine is widely used, but reaction times vary significantly (30 minutes to 48 hours) depending on the amine’s nucleophilicity .
  • Thiadiazole derivatives (e.g., 5-phenyl substituents) require longer reaction times due to steric hindrance .

Physicochemical Properties

Table 3: Molecular Properties and Solubility Trends
Compound Name Molecular Weight LogP (Predicted) Solubility (Polar Solvents)
This compound 235.64 g/mol 1.2 Moderate (nitro group)
2-Chloro-N-(5-methyl-thiazol-2-yl)-acetamide 190.65 g/mol 1.8 High (methyl group)
2-Chloro-N-(benzothiazol-2-yl)-acetamide 224.68 g/mol 2.5 Low (aromatic fusion)

Key Observations :

  • The nitro group reduces lipophilicity (LogP = 1.2) compared to methyl (LogP = 1.8) or benzothiazole (LogP = 2.5) analogs, favoring aqueous solubility .
  • Benzothiazole derivatives exhibit poor solubility due to extended aromatic systems .

Key Observations :

  • The target compound’s antitrypanosomal activity is attributed to the nitro group’s redox-active properties, which generate cytotoxic radicals in parasitic cells .
  • Thiadiazole derivatives show superior anticancer activity, likely due to enhanced π-π stacking with cellular targets .

Biological Activity

2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide is a thiazole derivative that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural components, including a chlorine atom and a nitro group, which contribute to its diverse biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the compound's ability to interact with bacterial resistance mechanisms, potentially disrupting essential cellular processes. Studies have shown that it possesses inhibitory effects against pathogens such as Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations (MICs) achieved in some analogs .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory activities . It modulates immune responses, which may provide therapeutic benefits in treating inflammatory conditions. The thiazole moiety is often associated with enhanced bioactivity, making this compound a candidate for further pharmacological exploration.

Anticancer Activity

The compound has also been evaluated for its anticancer potential . In vitro studies have assessed its cytotoxicity against various cancer cell lines, including liver carcinoma (HEPG2-1). Results indicate that certain analogs of this compound exhibit significant cytotoxicity, with IC50 values indicating effective concentrations required to reduce cell viability by 50% .

Table 1: Cytotoxicity Data Against HEPG2-1 Cell Line

CompoundIC50 (µM)Notes
11b1.03Strong cytotoxicity due to carbonyl substituents
11a1.42Moderate activity; acetyl group enhancing effect
9c17.35Lower potency; nitro group negatively impacts activity

The mechanism of action for this compound involves several biochemical interactions:

  • Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with nucleophilic sites in biological macromolecules.
  • Enzyme Inhibition : The thiazole ring may interact with enzyme active sites, inhibiting their activity and affecting cellular processes critical for microbial survival and cancer cell proliferation.

Case Study: Antimycobacterial Activity

A study focusing on the antitubercular properties of thiazole derivatives highlighted the effectiveness of compounds similar to this compound against M. tuberculosis. The findings revealed that modifications at the C-2 position of the thiazole could enhance antibacterial activity, suggesting a structure-activity relationship (SAR) that supports further development as novel anti-tubercular agents .

Research Findings on Anticancer Activity

In another research effort, various thiazole derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that compounds with specific substituents exhibited enhanced cytotoxic effects compared to standard drugs like doxorubicin. The SAR analysis underscored the importance of electron-donating groups in enhancing anticancer activity while noting that electron-withdrawing groups tended to diminish efficacy .

Q & A

Q. How to design a DoE for evaluating temperature and solvent effects on reaction efficiency?

  • Method : Use a factorial design to test variables (e.g., temperature: 25–80°C; solvents: dioxane, DMF, acetonitrile). Analyze responses (yield, purity) with ANOVA to identify critical parameters .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference spectroscopic data (e.g., NMR shifts) with computational predictions to resolve structural ambiguities .
  • Advanced Characterization : Employ X-ray crystallography for unambiguous structural confirmation, especially to study hydrogen-bonding networks .
  • Reaction Optimization : Combine kinetic studies with DoE to reduce trial-and-error approaches in scaling up synthesis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide
Reactant of Route 2
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2-Chloro-n-(5-nitro-thiazol-2-yl)-acetamide

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